4-Hydroxy-2,3-dimethoxypyridine

Vue d'ensemble

Description

4-Hydroxy-2,3-dimethoxypyridine is a naturally occurring compound found in various plants, including the Chinese herb, Uncaria rhynchophylla. This compound has garnered attention due to its potential therapeutic and environmental applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dimethoxypyridine typically involves the cyclization of tricarbonyl compounds. One common method starts with 3-hydroxyl-2-methyl-4-pyrone as the starting material, followed by a series of reactions to obtain the desired product . The reaction conditions often involve the use of transition metal complexes and ketene transformations .

Industrial Production Methods

the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing yield and reducing reaction steps .

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2,3-dimethoxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Applications De Recherche Scientifique

Biological Activities

4-Hydroxy-2,3-dimethoxypyridine and its derivatives exhibit a range of biological activities that make them valuable in pharmacological research:

- Antimicrobial Properties : Recent studies have highlighted the antibacterial activity of 4-hydroxy-2-pyridone alkaloids derived from fungi. For instance, compounds isolated from Arthrinium sp. demonstrated significant inhibitory effects against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The minimum inhibitory concentration (MIC) values for these compounds ranged from 1.56 to 25 µM, indicating potential as lead compounds for antibacterial drug development.

- Antitumor Activity : Certain derivatives have shown promising antitumor properties. For example, TMC-69, an antibiotic from Chrysosporium sp., has been reported to prolong survival in mice with transplanted tumors such as B16 melanoma and P388 leukemia. Its mechanism involves selective inhibition of dual-specificity phosphatases .

- Neurite Outgrowth Induction : Some studies suggest that these compounds can promote neurite outgrowth in neuronal cell assays, which could have implications for neuroregenerative therapies .

Synthetic Approaches

The synthesis of this compound and related compounds has been extensively studied. Various synthetic methodologies have been developed to enhance yield and selectivity:

- Total Synthesis : Total synthesis strategies have been employed to create complex structures from simpler precursors. Notable advancements include stereoselective synthesis methods that allow for the precise control of stereochemistry in pyridone derivatives .

- Biosynthetic Pathways : Research into the biosynthesis of these compounds has revealed that they are often produced by fungal polyketide synthases. Understanding these pathways can facilitate the development of synthetic routes that mimic natural production processes .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives:

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2,3-dimethoxypyridine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter levels and interacting with specific receptors in the brain. The exact molecular targets and pathways are still under investigation, but its neuroprotective properties are of particular interest.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar structure and have been studied for their pharmaceutical and biological activities.

2,3-Dimethoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 4-position, which may affect its reactivity and applications.

Uniqueness

4-Hydroxy-2,3-dimethoxypyridine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and methoxy groups make it a versatile compound in various chemical reactions and research applications.

Activité Biologique

4-Hydroxy-2,3-dimethoxypyridine is a member of the pyridine alkaloids, a class of compounds that has garnered attention for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, cytotoxic, and neuroprotective effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

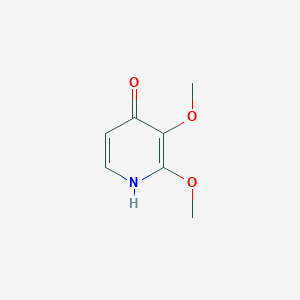

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring with hydroxyl and methoxy groups at the 4, 2, and 3 positions, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5 µM |

| Bacillus subtilis | 6.25 µM |

| Clostridium perfringens | 1.56 µM |

| Ralstonia solanacarum | 1.56 µM |

| Escherichia coli | No activity |

| Candida albicans | No activity |

Research indicates that this compound shows moderate inhibitory effects against several Gram-positive bacteria while being ineffective against certain Gram-negative bacteria and fungi .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MKN-45 | 4.35 |

| HCT116 | 5.20 |

| K562 | 6.10 |

| A549 | 7.80 |

| DU145 | 9.72 |

The compound exhibited broad-spectrum cytotoxicity against multiple cancer cell lines with IC50 values ranging from approximately 4.35 to 9.72 µM, indicating its potential as a lead compound for anticancer drug development .

Neuroprotective Effects

In addition to its antimicrobial and cytotoxic properties, recent investigations have suggested that compounds related to this compound may induce neurite outgrowth in neuronal cells. This effect is mediated through pathways such as PI3-K/PKB and MEK/ERK signaling pathways, which are crucial for neuronal survival and differentiation .

Case Studies

- Case Study on Antibacterial Efficacy : A study involving the evaluation of several derivatives of pyridine compounds highlighted the effectiveness of this compound against MRSA strains, showing promise for further development in antibiotic therapies .

- Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly inhibited cell proliferation in human cancer cell lines, suggesting its potential role in cancer therapy .

Propriétés

IUPAC Name |

2,3-dimethoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIDKNSBVIZOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445961 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123631-83-4 | |

| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.